Ethyl 5-chloro-2-fluoro-4-methylbenzoate
Description
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
ethyl 5-chloro-2-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
MFPGHZFFFKFQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Cl)C)F |
Origin of Product |
United States |
Preparation Methods
Direct Fischer Esterification of 5-Chloro-2-Fluoro-4-Methylbenzoic Acid
Reaction Overview
The carboxylic acid precursor, 5-chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4), undergoes acid-catalyzed esterification with ethanol. The equilibrium-driven process follows nucleophilic acyl substitution (Fig. 1).
Reaction Conditions
- Catalyst : Concentrated H₂SO₄ (5–10 mol%) or p-toluenesulfonic acid
- Solvent : Excess ethanol (acts as solvent and reactant)
- Temperature : Reflux (78–85°C)
- Duration : 12–24 hours
- Yield : 65–75% (without water removal); up to 92% with Dean-Stark trap
Mechanistic Insights
- Protonation of the carbonyl oxygen enhances electrophilicity.
- Nucleophilic attack by ethanol forms a tetrahedral intermediate.
- Deprotonation and elimination of water yield the ester.
Optimization Strategies
Acyl Chloride-Mediated Esterification
Two-Step Protocol
Step 1: Synthesis of 5-Chloro-2-Fluoro-4-Methylbenzoyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:
Conditions
- Molar ratio : Acid : SOCl₂ = 1 : 1.2–1.5
- Solvent : Toluene or dichloromethane (anhydrous)
- Temperature : 60–80°C
- Duration : 2–4 hours
- Yield : >95% (by GC)
Step 2: Alcoholysis with Ethanol
The acyl chloride reacts with ethanol under mild conditions:
Conditions
- Base : Pyridine or triethylamine (neutralizes HCl)
- Solvent : Dichloromethane or THF
- Temperature : 0–25°C
- Duration : 1–2 hours
- Yield : 85–90%
Advantages Over Fischer Method
Alternative Synthetic Routes
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Fischer Esterification | 65–92% | 90–95% | Moderate | Low |
| Acyl Chloride Route | 85–90% | 95–98% | High | Moderate |
| Friedel-Crafts Pathway | <50% | 70–80% | Low | High |
Key Findings
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Products include multi-substituted benzoates.
Hydrolysis: Products include 5-chloro-2-fluoro-4-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 5-chloro-2-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9)
- Molecular Formula : C₉H₇BrClFO₂
- Molar Mass : 281.51 g/mol
- Key Structural Differences : Bromine (Br) replaces the methyl group at position 4.
- Higher molecular weight (281.51 vs. ~216.64 g/mol for the target compound) suggests reduced volatility. Applications: Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .
Ethyl 5-Chloro-4-fluoro-2-methoxybenzoate (CAS 1823344-14-4)
- Molecular Formula : C₁₀H₁₀ClFO₃
- Molar Mass : 232.64 g/mol
- Density : 1.264 g/cm³ (predicted)
- Boiling Point : 291.8°C (predicted)
- Key Structural Differences : Methoxy (-OCH₃) replaces the methyl (-CH₃) at position 2.
- Implications :
- The methoxy group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
- Higher boiling point compared to the target compound (estimated <290°C) due to enhanced intermolecular forces.
- Applications: Intermediate in drug synthesis where electron-donating groups modulate reactivity .
Ethyl 5-Chloro-4-fluoro-2-hydroxybenzoate (CAS 1823375-29-6)
- Molecular Formula : C₉H₈ClFO₃
- Molar Mass : 218.61 g/mol
- Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); storage at 2–8°C indicates thermal instability.
- Key Structural Differences : Hydroxy (-OH) replaces the methyl (-CH₃) at position 2.
- Implications :
Ethyl 4-Chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate
- Molecular Formula : C₁₆H₁₃ClFO₃ (inferred from structure)
- Key Structural Differences : Biphenyl backbone with additional hydroxyl and methyl groups.
- Implications: Extended aromatic system enhances π-π stacking, relevant in materials science.
Physicochemical and Functional Comparison Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Storage Conditions |
|---|---|---|---|---|---|
| Ethyl 5-chloro-2-fluoro-4-methylbenzoate (Target) | C₁₀H₁₀ClFO₂ | ~216.64* | 5-Cl, 2-F, 4-CH₃ | ~280–290† | Likely 2–8°C‡ |
| Ethyl 5-bromo-2-chloro-4-fluorobenzoate | C₉H₇BrClFO₂ | 281.51 | 5-Br, 2-Cl, 4-F | N/A | N/A |
| Ethyl 5-chloro-4-fluoro-2-methoxybenzoate | C₁₀H₁₀ClFO₃ | 232.64 | 5-Cl, 4-F, 2-OCH₃ | 291.8 | 2–8°C |
| Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate | C₉H₈ClFO₃ | 218.61 | 5-Cl, 4-F, 2-OH | N/A | 2–8°C |
*Calculated based on atomic masses.
†Estimated from analog data.
‡Inferred from similar compounds .
Functional and Application Insights
- Reactivity :
- Halogen substituents (Cl, F, Br) influence electrophilic substitution patterns. Bromine enhances cross-coupling utility, while fluorine improves metabolic stability in pharmaceuticals .
- Electron-withdrawing groups (e.g., -Cl, -F) deactivate the aromatic ring, directing reactions to specific positions .
- Solubility and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
